![molecular formula C19H20N6O4 B2439152 2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide CAS No. 1396682-99-7](/img/structure/B2439152.png)
2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide
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Overview
Description
The compound “2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide” is a complex organic molecule. It contains a benzamido group, which is a common feature in many pharmaceuticals and biologically active compounds . The presence of the dimethoxy group and the tetrazole ring also suggests potential biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzamides, in general, can participate in a variety of chemical reactions due to the presence of the amide functional group .Scientific Research Applications
Organic Solar Cells
The compound has been investigated for its potential use in organic solar cells. Researchers have synthesized donor–acceptor (D–A) conjugated polymers based on this compound, along with other building blocks. These polymers exhibit favorable properties for photovoltaic applications. The synthesis involves direct (hetero)arylation polymerization using Pd(OAc)₂ and PCy₃·HBF₄ as a catalyst system. The resulting polymers have been characterized via various methods, including NMR, GPC, FTIR, DSC, XRD, PL, and UV-Vis spectroscopy. These materials can be applied in bulk-heterojunction (BHJ) structures to enhance solar cell efficiency .
Antiviral Drug Optimization
Compound 56, a derivative of this tetrazole-based compound, has shown cytotoxicity against certain cell lines. Although it has a relatively low selection index (SI), it could be explored as an antiviral drug candidate. Further studies are needed to optimize its efficacy and safety .
Biological Properties
Researchers have synthesized new derivatives of 3,4-dimethyl-1H-pyrrole-2,5-dione using this compound as a starting material. These derivatives were evaluated for their structural and biological properties. While specific applications were not detailed, this highlights the compound’s versatility in biological studies .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 2-(2,3-dimethoxyphenyl)-4-(aminomethyl)imidazole analogues, have shown affinity fordopamine D2 and D3 receptors . These receptors are part of the dopamine system, which plays a crucial role in the central nervous system, influencing behavior, cognition, and voluntary movement.
Mode of Action
Based on the similar compounds, it can be inferred that it might interact with its targets (potentially dopamine d2 and d3 receptors) and induce changes that could affect the functioning of these receptors
Biochemical Pathways
If the compound does indeed target dopamine d2 and d3 receptors, it would likely affect thedopaminergic pathways in the brain . These pathways are involved in various functions, including motor control, reward, and the release of various hormones.
Result of Action
If the compound does interact with dopamine d2 and d3 receptors, it could potentially influence neuronal activity and neurotransmission, leading to changes in behavior, cognition, and motor control .
properties
IUPAC Name |
2-[4-[(2,3-dimethoxybenzoyl)amino]phenyl]-N,N-dimethyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4/c1-24(2)19(27)17-21-23-25(22-17)13-10-8-12(9-11-13)20-18(26)14-6-5-7-15(28-3)16(14)29-4/h5-11H,1-4H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSWVPIGSRGZGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2,3-dimethoxybenzamido)phenyl)-N,N-dimethyl-2H-tetrazole-5-carboxamide |
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